Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate
Description
Ethyl (R)-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate is a chiral, multifunctional compound characterized by a tetrahydrofuran (THF) core substituted with an allyl group, a phenyl ring, and a sulfonamido-acetate ester moiety. However, direct data on its synthesis, bioactivity, or physical properties are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
Molecular Formula |
C24H29NO5S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-[(2R,3R,5R)-5-phenyl-2-prop-2-enyloxolan-3-yl]acetate |
InChI |
InChI=1S/C24H29NO5S/c1-4-9-21-20(16-22(30-21)18-10-7-6-8-11-18)23(24(26)29-5-2)25-31(27,28)19-14-12-17(3)13-15-19/h4,6-8,10-15,20-23,25H,1,5,9,16H2,2-3H3/t20-,21+,22+,23+/m0/s1 |
InChI Key |
WFOIBMYWXHKINN-WBADGQHESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H]1C[C@@H](O[C@@H]1CC=C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C(C1CC(OC1CC=C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the allyl and phenyl groups, and the attachment of the sulfonamido group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving sulfonamido and allyl groups.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl ®-2-((2R,3R,5R)-2-allyl-5-phenyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Tetrahydrofuran Cores
Compound A : Ethyl ((2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) carbonate (CAS 28959-02-6)
- Structural Similarities : Shares a tetrahydrofuran core with stereochemical complexity (2R,3S,5R configuration).
- Key Differences: Substituents: Compound A features a hydroxymethyl group and a pyrimidinone moiety instead of the target compound’s allyl and phenyl groups. Functional Groups: The carbonate ester in Compound A contrasts with the sulfonamido-acetate group in the target, reducing hydrogen-bonding capacity.
- Implications: The pyrimidinone group in Compound A may enhance π-π stacking interactions, while the target’s sulfonamide could improve solubility and receptor binding.
Benzofuran Derivatives
Compound B : 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid
- Structural Similarities : Both compounds contain oxygenated heterocycles (THF vs. benzofuran).
- Key Differences :
- Aromaticity : Benzofuran in Compound B is fully aromatic, increasing ring stability compared to the partially saturated THF in the target.
- Functionalization : Compound B’s carboxyl group forms intermolecular O–H⋯O hydrogen bonds, while the target’s sulfonamide may engage in N–H⋯O interactions.
- Implications : The aromaticity of Compound B likely enhances crystallinity, whereas the target’s THF core offers conformational flexibility for binding.
Sulfur-Containing Ethyl Esters
Compound C : Ethyl 2-((5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl)sulfanyl)acetate (CAS 339101-32-5)
- Structural Similarities : Both compounds have ethyl ester backbones and sulfur-containing groups (sulfonamide vs. sulfanyl).
- Aromatic Substituents: Compound C’s trifluoromethylphenyl group introduces hydrophobicity and electron-withdrawing effects, contrasting with the target’s 4-methylphenyl group.
- Implications : The sulfonamide in the target compound may improve aqueous solubility and pharmacological activity compared to Compound C’s thioether.
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
Steric Effects : The allyl and phenyl groups in the target compound may introduce steric hindrance, reducing reactivity compared to smaller substituents in analogues like Compound A .
Solubility: The polar sulfonamide group in the target could improve aqueous solubility relative to nonpolar analogues (e.g., Compound C’s trifluoromethylphenyl group) .
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